2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride
Description
2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride (CAS: 1269106-47-9) is a spirocyclic compound featuring a triazole ring fused to a piperidine system. Its molecular formula is C₉H₂₀Cl₂N₄O₂, with a molecular weight of 287.19 g/mol .
Properties
IUPAC Name |
2-amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c8-6-10-5(12)7(11-6)1-3-9-4-2-7;;/h9H,1-4H2,(H3,8,10,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTIOEQRJCJGHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC(=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often require the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
Key structural analogs differ in substituents at position 2 or 3 of the triazaspiro core, impacting physicochemical and biological properties.
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| Target Compound | 2-Amino | C₉H₂₀Cl₂N₄O₂ | 287.19 | 1269106-47-9 | High polarity, dihydrochloride salt |
| 2-(Dimethylamino)-analog (hydrate form) | 2-Dimethylamino | C₉H₂₀Cl₂N₄O₂ | 287.185 | 1227465-49-7 | Enhanced lipophilicity, hydrate form |
| 2-Methyl-1,3,8-triazaspiro[...] dihydrochloride | 2-Methyl | C₉H₁₈Cl₂N₄O | 269.18 (estimated) | 1269054-82-1 | Reduced solubility vs. amino analog |
| 2-Ethyl-3-methyl-1,3,8-triazaspiro[...] HCl | 2-Ethyl, 3-Methyl | C₁₀H₁₈ClN₃O | 231.72 | 1707602-32-1 | Monohydrochloride; lower molecular weight |
| 2-Cyclobutyl-1,3,8-triazaspiro[...] HCl | 2-Cyclobutyl | C₁₁H₁₈ClN₃O | 243.74 (estimated) | 1707575-94-7 | Bulky substituent, steric hindrance |
Notes:
- The amino group in the target compound increases polarity and hydrogen-bonding capacity compared to dimethylamino or alkyl substituents .
- Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., 2-ethyl-3-methyl analog) .
- Hydrate forms (e.g., 2-dimethylamino analog) may alter stability and hygroscopicity .
Physicochemical Properties
- Solubility: The amino group and dihydrochloride salt in the target compound favor solubility in polar solvents, whereas methyl/ethyl analogs require organic solvents .
- Stability : Bulky substituents (e.g., cyclobutyl) may reduce metabolic degradation but increase steric hindrance in target interactions .
Research and Application Insights
- Pharmaceutical Screening : The target compound is marketed for kinase inhibition studies, while alkylated analogs (e.g., 2-ethyl-3-methyl) are explored for antimicrobial activity .
- Supplier Landscape : The target compound is available from AldrichCPR (Product: CBR01710), while niche analogs (e.g., cyclobutyl derivatives) require custom synthesis .
Biological Activity
2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride (CAS: 1227465-71-5) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H14Cl2N4O |
| Molecular Weight | 241.12 g/mol |
| CAS Number | 1227465-71-5 |
| Structure | Structure |
Research indicates that this compound may exhibit various biological activities through different mechanisms:
- Inhibition of Phospholipase D (PLD) : A study identified a related compound that selectively inhibited PLD2, which plays a crucial role in cell signaling and proliferation. The inhibition was significant in cancer cell lines, suggesting potential applications in oncology .
- Mitochondrial Permeability Transition Pore (mPTP) Modulation : Another research effort highlighted the compound's potential as an mPTP inhibitor, which could have implications in myocardial infarction treatment by reducing apoptotic rates in cardiac cells .
Anticancer Properties
The compound has shown promise in preclinical studies for its anticancer effects. In vitro assays demonstrated that it could significantly reduce cell proliferation in breast cancer cell lines (MDA-MB-231) through PLD inhibition:
- Dose-Response Relationship : The compound exhibited a dose-dependent decrease in cell viability at concentrations of 5 μM and 10 μM over a 96-hour period .
Cardioprotective Effects
In models of myocardial infarction, compounds with similar structures have demonstrated cardioprotective properties by inhibiting mPTP opening. This inhibition is critical during reperfusion injury, where excessive apoptosis can occur .
Case Studies
- Study on PLD Inhibition :
- Cardiac Protection Study :
Q & A
Q. What strategies can prioritize structural analogs for SAR studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
